molecular formula C16H18N4O3S B5797916 N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B5797916
M. Wt: 346.4 g/mol
InChI Key: WEDWLEDXPXNDPS-UHFFFAOYSA-N
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Description

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a cyclopentylmethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Introduction of Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced through an alkylation reaction using cyclopentylmethyl halide in the presence of a strong base.

    Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, mild to moderate temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with the nitro group reduced to an amino group.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.

    Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives:

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide: Similar structure but with a phenyl group instead of a cyclopentylmethyl group.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide: Similar structure but with a methyl group instead of a cyclopentylmethyl group.

    N-(5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide: Similar structure but with a cyclohexylmethyl group instead of a cyclopentylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-12(7-4-8-13(10)20(22)23)15(21)17-16-19-18-14(24-16)9-11-5-2-3-6-11/h4,7-8,11H,2-3,5-6,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWLEDXPXNDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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